REACTION_CXSMILES
|
[OH:1][CH:2]([CH2:17][OH:18])[CH2:3][N:4]1[C:13]2[C:12](=[O:14])[N:10]([CH3:11])[C:9](=[O:15])[N:8]([CH3:16])[C:7]=2[N:6]=[CH:5]1.[Cl:19][C:20]1[CH:30]=[CH:29][C:23]([O:24][CH2:25][C:26](O)=[O:27])=[CH:22][CH:21]=1.O>C1(C)C(C)=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:19][C:20]1[CH:30]=[CH:29][C:23]([O:24][CH2:25][C:26]([O:18][CH2:17][CH:2]([OH:1])[CH2:3][N:4]2[C:13]3[C:12](=[O:14])[N:10]([CH3:11])[C:9](=[O:15])[N:8]([CH3:16])[C:7]=3[N:6]=[CH:5]2)=[O:27])=[CH:22][CH:21]=1
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Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
OC(CN1C=NC=2N(C(N(C)C(C12)=O)=O)C)CO
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Name
|
|
Quantity
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18.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OCC(=O)O)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C=1(C(=CC=CC1)C)C
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Name
|
|
Quantity
|
0.9 g
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Type
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catalyst
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling down
|
Type
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CUSTOM
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Details
|
the xylene was decanted
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Type
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DISSOLUTION
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Details
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the residue dissolved in hot isopropanol
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Type
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ADDITION
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Details
|
After addition of a little water the monoester
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Type
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CUSTOM
|
Details
|
crystallized out slowly
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCC(=O)OCC(CN2C=NC=3N(C(N(C)C(C23)=O)=O)C)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |